molecular formula C11H14ClNO2 B8095589 (S)-2-amino-5-(4-chlorophenyl)pentanoic acid

(S)-2-amino-5-(4-chlorophenyl)pentanoic acid

Cat. No.: B8095589
M. Wt: 227.69 g/mol
InChI Key: JWFHIBQJYLHPGI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-5-(4-chlorophenyl)pentanoic acid is a chiral amino acid derivative featuring a pentanoic acid backbone with an amino group at the second carbon (S-configuration) and a 4-chlorophenyl substituent at the fifth carbon. This compound is primarily utilized in medicinal chemistry research, particularly in peptide synthesis, as evidenced by its Fmoc-protected derivative (CAS: 2350151-88-9), which facilitates solid-phase peptide assembly . Its molecular weight is 449.9 g/mol (C₂₆H₂₄ClNO₄), with a purity ≥95% .

Properties

IUPAC Name

(2S)-2-amino-5-(4-chlorophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-9-6-4-8(5-7-9)2-1-3-10(13)11(14)15/h4-7,10H,1-3,13H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHIBQJYLHPGI-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated chiral resolution are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-5-(4-chlorophenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-2-amino-5-(4-chlorophenyl)pentanoic acid is explored as a candidate for drug development, particularly due to its structural similarity to baclofen, a well-known muscle relaxant. Research indicates that it may interact with GABA receptors, potentially providing therapeutic effects for conditions such as spasticity and neuropathic pain.

Key Findings:

  • GABA Receptor Interaction : While it does not exhibit significant affinity for GABAA or GABAB receptor sites, it can modulate neurotransmission indirectly through other pathways.
  • Antitumor Activity : Studies have shown that modifications to the amino acid structure can enhance therapeutic efficacy against various cancer cell lines.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry.

Common Reactions:

  • Oxidation : Amino groups can be oxidized to form oximes or nitriles.
  • Reduction : Carboxylic acid groups can be reduced to alcohols.
  • Substitution : Chlorine on the phenyl ring can be replaced with other nucleophiles.

Neuropharmacology

Research highlights the compound's potential effects on neuronal excitability and synaptic transmission. Its structural analogs have been investigated for their capacity to influence neurotransmitter systems, particularly in the context of neurological disorders .

Antitumor Activity

Recent studies have demonstrated that hybrid compounds incorporating (S)-2-amino-5-(4-chlorophenyl)pentanoic acid exhibit significant cytotoxicity against various cancer cell lines. This suggests that the compound could be modified further to enhance its therapeutic efficacy in oncology.

Neurotransmitter Modulation

In experimental settings involving guinea pig ileum contractions, (S)-2-amino-5-(4-chlorophenyl)pentanoic acid has shown varying degrees of potency compared to established GABAergic drugs. This underscores its potential utility in neuropharmacological research and applications .

Mechanism of Action

The mechanism of action of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The compound’s effects are mediated through pathways involving amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Baclofen Homologues: Positional and Stereochemical Effects

Compound A: (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid

  • Structure : Chlorophenyl group at position 3, R-configuration at C2.
  • Activity : Exhibits potent GABAB receptor agonism in guinea pig ileum, comparable to baclofen (a muscle relaxant).
  • Key Difference : The R-configuration and chlorophenyl position at C3 are critical for GABAB binding .

Compound B: (R,S)-5-Amino-2-(4-chlorophenyl)pentanoic acid

  • Structure : Chlorophenyl group at position 2, racemic mixture.
  • Activity: No detectable interaction with GABAB receptors, highlighting the importance of substituent position and enantiomeric purity .

Comparison with Target Compound :

  • The target (S)-2-amino-5-(4-chlorophenyl)pentanoic acid lacks GABAB activity due to its S-configuration and chlorophenyl placement at C5, suggesting divergent therapeutic applications .

Enzyme-Targeting Derivatives: Functional Group Modifications

Compound C: (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid

  • Structure : Contains a methylthio-acetimidamido side chain.
  • Activity: Irreversibly inactivates neuronal nitric oxide synthase (nNOS) via oxidative demethylation, with IC₅₀ values in the low micromolar range. Crystal structures confirm coordination to heme iron .
  • Key Difference : The acetimidamido group enables covalent enzyme interaction, unlike the inert chlorophenyl group in the target compound .

Compound D: 2-(S)-Amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P)

  • Structure: Aminoimidazole substituent at C3.
  • Activity : Inhibits human arginase I (Ki = 0.8 µM) through metal coordination at the active site.
  • Comparison: The aminoimidazole group enhances binding to binuclear manganese enzymes, whereas the chlorophenyl group lacks this capability .

Substituent Electronic Effects: Chloro vs. Methoxy

Compound E: (S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid

  • Structure : Methoxy group replaces chlorine at the para position.
  • Application : Used in synthesizing matrix metalloproteinase-12 (MMP-12) inhibitors for COPD therapy. The electron-donating methoxy group may enhance binding to zinc-containing active sites .
  • Comparison : The electron-withdrawing chloro group in the target compound could reduce MMP-12 affinity but improve stability in oxidative environments .

Biological Activity

(S)-2-amino-5-(4-chlorophenyl)pentanoic acid, a nonproteinogenic amino acid, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by its chiral center and the presence of a 4-chlorophenyl group, which significantly influences its pharmacological profile.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 227.69 g/mol
  • Chirality : The (S) configuration denotes its specific stereochemistry, which is crucial for its biological interactions.

The structural similarity of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid to natural amino acids allows it to participate in various biological processes, making it a subject of interest in medicinal chemistry.

Research indicates that (S)-2-amino-5-(4-chlorophenyl)pentanoic acid interacts with several receptors and enzymes, influencing various physiological pathways. Its mechanism of action is primarily linked to its role as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors.

Key Findings:

  • GABA Receptor Interaction : Studies have shown that while (S)-2-amino-5-(4-chlorophenyl)pentanoic acid does not exhibit significant affinity for GABAA or GABAB receptor sites, it can influence neurotransmission indirectly through other pathways .
  • Pharmacological Effects : It has been noted that this compound can affect electrically induced contractions in the guinea pig ileum, albeit with varying degrees of potency compared to established GABAergic drugs .

Biological Activities

The biological activities of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid are diverse, including potential applications in neuropharmacology and cancer therapy.

Neuropharmacological Effects

  • Modulation of Neurotransmission : As a structural analog of baclofen, it has been explored for its potential effects on neuronal excitability and synaptic transmission .

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, hybrid compounds incorporating similar structures have shown significant cytotoxicity against various cancer cell lines, indicating that modifications to the amino acid structure can enhance therapeutic efficacy .

Case Studies

  • Anticancer Activity :
    • A study on hybrid molecules containing naphthoquinone demonstrated enhanced cytotoxicity against human breast cancer cells (MCF-7), suggesting that modifications similar to those seen in (S)-2-amino-5-(4-chlorophenyl)pentanoic acid could yield compounds with improved selectivity and potency .
  • Neurotransmitter Modulation :
    • Research focusing on the effects of noncanonical amino acids on neurotransmitter systems revealed that compounds structurally related to (S)-2-amino-5-(4-chlorophenyl)pentanoic acid could modulate synaptic transmission without direct receptor binding .

Comparative Analysis

Compound NameMolecular FormulaKey Features
(S)-2-amino-5-(4-chlorophenyl)pentanoic acidC11_{11}H14_{14}ClN1_{1}O2_{2}Nonproteinogenic amino acid with potential neuroactive properties
BaclofenC10_{10}H12_{12}ClN1_{1}O2_{2}GABAB receptor agonist with established clinical use
3-Chloro-L-phenylalanineC9_{9}H10_{10}ClN1_{1}O2_{2}Shorter chain but similar aromatic group

Q & A

Q. What are the recommended synthetic routes for (S)-2-amino-5-(4-chlorophenyl)pentanoic acid in laboratory settings?

The synthesis typically involves multi-step organic reactions, including condensation, protection/deprotection of functional groups, and purification via recrystallization. For example:

  • Stepwise synthesis : Starting from precursor amino acids, chlorophenyl groups are introduced via nucleophilic substitution or coupling reactions. In one protocol, (RS)-5-amino-3-aryl-pentanoic acid hydrochlorides were synthesized by refluxing intermediates in aqueous solution, followed by recrystallization from isopropanol to isolate the enantiomerically pure product .
  • Chiral resolution : Racemic mixtures can be resolved using chiral auxiliaries or chromatography. For instance, (R,S)-5-amino-2-(4-chlorophenyl)pentanoic acid analogs were separated via chiral HPLC to obtain enantiopure (S)-forms .
  • Purification : Crude products are often purified via column chromatography (e.g., silica gel) or recrystallization in solvents like isopropanol to achieve >95% purity .

Q. How can researchers confirm the enantiomeric purity of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid post-synthesis?

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Retention time and peak area ratios quantify purity .
  • Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (S)-enantiomer.
  • Mass spectrometry : High-resolution LC-ESI-QTOF can verify molecular weight and fragmentation patterns, as demonstrated for structurally similar amino acids like L-arginine .
  • X-ray crystallography : For definitive confirmation, single-crystal X-ray analysis resolves absolute configuration, as used in mechanistic studies of related compounds .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the interaction of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid with GABAB receptors?

  • Receptor binding assays : Radiolabeled ligands (e.g., [³H]-baclofen) compete with the compound for GABAB receptor binding. Measure IC₅₀ values to assess affinity .
  • Functional pharmacological profiling : Use isolated tissue models (e.g., guinea pig ileum) to evaluate muscle relaxation or neurotransmitter modulation, comparing efficacy to reference agonists like baclofen .
  • Structural analogs : Synthesize derivatives with modified phenyl or amino groups to map structure-activity relationships (SAR). For example, (R)-5-amino-3-(4-chlorophenyl)pentanoic acid showed higher receptor affinity than its (S)-counterpart in some studies .

Q. How does structural modification at the phenyl group influence the bioactivity of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid derivatives?

  • Electron-withdrawing substituents : The 4-chloro group enhances metabolic stability and receptor binding via hydrophobic interactions. Substituting with nitro or fluoro groups alters electron density, affecting receptor docking .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl) may reduce bioavailability due to steric hindrance, as seen in analogs of baclofen .
  • Mechanistic studies : Crystallographic data from nNOS inactivation studies suggest that chlorophenyl derivatives coordinate with heme iron in enzymes, a mechanism applicable to receptor binding .

Q. What contradictions exist in the pharmacological data of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid analogs, and how can they be resolved?

  • Contradiction : Some homologs (e.g., (R,S)-5-amino-2-(4-chlorophenyl)pentanoic acid) show negligible GABAB activity despite structural similarity .
  • Resolution :
    • Conformational analysis : Molecular dynamics simulations can reveal steric clashes or unfavorable binding poses in inactive analogs.
    • Metabolic stability : Assess whether rapid degradation in vitro (e.g., via plasma esterases) masks activity. Use stability assays in buffer vs. biological matrices .
    • Species specificity : Test receptors from different organisms (e.g., human vs. guinea pig) to identify interspecies variability .

Q. What advanced analytical methods are used to characterize degradation products of (S)-2-amino-5-(4-chlorophenyl)pentanoic acid under oxidative conditions?

  • LC-MS/MS : Coupled with collision-induced dissociation (CID) to identify fragmentation pathways. For example, oxidative demethylation products of similar compounds were characterized using QTOF-MS .
  • EPR spectroscopy : Detect radical intermediates formed during oxidation, as applied in studies of nitric oxide synthase inactivation .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in oxidative degradation .

Methodological Considerations

  • Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., crystallography + mutagenesis for mechanism confirmation) .
  • Experimental design : Include controls for enantiomeric cross-contamination (e.g., racemic controls in receptor assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.